molecular formula C9H12N2O3 B12627874 4-Nitro-3-[(propan-2-yl)oxy]aniline CAS No. 919481-72-4

4-Nitro-3-[(propan-2-yl)oxy]aniline

Cat. No.: B12627874
CAS No.: 919481-72-4
M. Wt: 196.20 g/mol
InChI Key: YTUPBIXJRBARST-UHFFFAOYSA-N
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Description

4-Nitro-3-[(propan-2-yl)oxy]aniline is an organic compound with the molecular formula C9H12N2O3 It is a derivative of aniline, where the amino group is substituted with a nitro group at the fourth position and an isopropoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-[(propan-2-yl)oxy]aniline can be achieved through several methods. One common approach involves the nitration of 3-[(propan-2-yl)oxy]aniline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.

Another method involves the reaction of 4-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form the isopropoxy derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-[(propan-2-yl)oxy]aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium hydroxide in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 4-Amino-3-[(propan-2-yl)oxy]aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: 4-Nitroso-3-[(propan-2-yl)oxy]aniline or further oxidized products.

Scientific Research Applications

4-Nitro-3-[(propan-2-yl)oxy]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Industrial Applications: The compound is used in the production of dyes and pigments, contributing to the development of colorants with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-3-[(propan-2-yl)oxy]aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Lacks the isopropoxy group, making it less hydrophobic and potentially less bioavailable.

    3-[(propan-2-yl)oxy]aniline: Lacks the nitro group, which reduces its reactivity and potential biological activity.

    4-Amino-3-[(propan-2-yl)oxy]aniline: The reduced form of 4-Nitro-3-[(propan-2-yl)oxy]aniline, with different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both the nitro and isopropoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

919481-72-4

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

4-nitro-3-propan-2-yloxyaniline

InChI

InChI=1S/C9H12N2O3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,10H2,1-2H3

InChI Key

YTUPBIXJRBARST-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)[N+](=O)[O-]

Origin of Product

United States

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